molecular formula C30H26N8O6S2 B10934760 N,N'-bis{4-[(2-methylpyrimidin-4-yl)sulfamoyl]phenyl}benzene-1,2-dicarboxamide

N,N'-bis{4-[(2-methylpyrimidin-4-yl)sulfamoyl]phenyl}benzene-1,2-dicarboxamide

Cat. No.: B10934760
M. Wt: 658.7 g/mol
InChI Key: DVJOKCMHMLHYIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-bis{4-[(2-methylpyrimidin-4-yl)sulfamoyl]phenyl}benzene-1,2-dicarboxamide: is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes two sulfamoyl groups attached to a benzene ring, making it a valuable molecule for research and industrial purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis{4-[(2-methylpyrimidin-4-yl)sulfamoyl]phenyl}benzene-1,2-dicarboxamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then coupled under specific reaction conditions. The process often includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis{4-[(2-methylpyrimidin-4-yl)sulfamoyl]phenyl}benzene-1,2-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .

Scientific Research Applications

N,N’-bis{4-[(2-methylpyrimidin-4-yl)sulfamoyl]phenyl}benzene-1,2-dicarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N,N’-bis{4-[(2-methylpyrimidin-4-yl)sulfamoyl]phenyl}benzene-1,2-dicarboxamide exerts its effects involves its interaction with specific molecular targets. The sulfamoyl groups are known to interact with enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N,N’-bis{4-[(2-methylpyrimidin-4-yl)sulfamoyl]phenyl}benzene-1,2-dicarboxamide apart is its dual sulfamoyl groups, which provide unique reactivity and interaction capabilities. This makes it particularly valuable in applications requiring specific enzyme inhibition or advanced material synthesis .

Properties

Molecular Formula

C30H26N8O6S2

Molecular Weight

658.7 g/mol

IUPAC Name

1-N,2-N-bis[4-[(2-methylpyrimidin-4-yl)sulfamoyl]phenyl]benzene-1,2-dicarboxamide

InChI

InChI=1S/C30H26N8O6S2/c1-19-31-17-15-27(33-19)37-45(41,42)23-11-7-21(8-12-23)35-29(39)25-5-3-4-6-26(25)30(40)36-22-9-13-24(14-10-22)46(43,44)38-28-16-18-32-20(2)34-28/h3-18H,1-2H3,(H,35,39)(H,36,40)(H,31,33,37)(H,32,34,38)

InChI Key

DVJOKCMHMLHYIX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC(=NC=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.